Capillone

Description

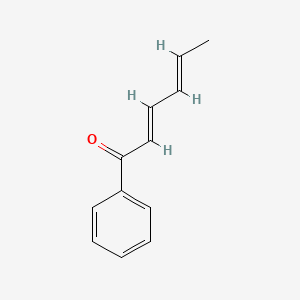

Structure

3D Structure

Properties

Molecular Formula |

C12H12O |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

(2E,4E)-1-phenylhexa-2,4-dien-1-one |

InChI |

InChI=1S/C12H12O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h2-10H,1H3/b3-2+,10-5+ |

InChI Key |

GHNBEBDYYSVNEK-XPQLPGEHSA-N |

SMILES |

CC=CC=CC(=O)C1=CC=CC=C1 |

Isomeric SMILES |

C/C=C/C=C/C(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC=CC=CC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Capillone: A Technical Guide to Its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillone, also known as capillene (B1229787), is a naturally occurring phenylacetylene (B144264) compound that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the primary natural source of this compound, detailed methodologies for its extraction and purification, and an exploration of its potential biological activities and underlying signaling pathways.

Natural Source of this compound

The principal natural source of this compound is the plant Artemisia capillaris, a perennial herb belonging to the Asteraceae family.[1] This plant is widely distributed in East Asia and has a long history of use in traditional medicine for various ailments, including inflammatory diseases.[1][2] The concentration of this compound in the essential oil of Artemisia capillaris can vary depending on the geographical origin, harvest time, and the specific part of the plant used.[3][4]

Quantitative Data on this compound Content and Essential Oil Yield

The yield of essential oil from Artemisia capillaris and the concentration of this compound within the oil are critical parameters for its potential as a source for drug development. The data presented below is a summary of findings from various studies.

| Plant Source | Plant Part | Extraction Method | Essential Oil Yield (% w/w) | This compound (Capillene) Content in Oil (%) | Reference |

| Artemisia capillaris | Aerial parts | Hydrodistillation | 0.26 - 0.35 | 32.7 | [5][6] |

| Artemisia scoparia | Aerial parts | Hydrodistillation | ~0.17 | Not specified as this compound | [7] |

| Artemisia annua | Flowering shoot | Hydrodistillation | 0.35 | Not a primary component | [5] |

| Artemisia annua | Air-dried leaves | Steam Distillation | 0.54 | Not a primary component | [8] |

Note: The terms this compound and capillene are used interchangeably in the literature to refer to the same compound.

Experimental Protocols

Protocol 1: Extraction of Essential Oil from Artemisia capillaris

This protocol details the extraction of the essential oil from the aerial parts of Artemisia capillaris using hydrodistillation, a common method for isolating volatile compounds from plant material.[8]

1. Plant Material Preparation:

-

Collect the aerial parts (leaves and stems) of Artemisia capillaris during the appropriate season to maximize essential oil yield.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until it is brittle.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Hydrodistillation:

-

Place 500 g of the powdered plant material into a 5 L round-bottom flask.

-

Add 3 L of distilled water to the flask, ensuring the plant material is fully submerged.

-

Set up a Clevenger-type apparatus for hydrodistillation.

-

Heat the flask using a heating mantle to bring the water to a boil.

-

Continue the distillation for 3-4 hours, collecting the volatile oil that co-distills with the steam.

-

The essential oil, being less dense than water, will form a layer on top of the hydrosol in the collection tube of the Clevenger apparatus.

3. Oil Recovery and Drying:

-

Carefully separate the essential oil from the aqueous layer.

-

Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Store the dried essential oil in a sealed, dark glass vial at 4°C to prevent degradation.

Protocol 2: Isolation and Purification of this compound (Proposed)

1. Fractional Distillation:

-

Subject the crude essential oil to fractional distillation under reduced pressure. This technique separates compounds based on their boiling points.

-

Collect fractions at different temperature ranges. This compound, being a relatively volatile compound, is expected to distill at a lower temperature compared to less volatile components of the essential oil.

-

Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction enriched with this compound.

2. Column Chromatography:

-

Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase.

-

Dissolve the this compound-enriched fraction from the fractional distillation in a minimal amount of a non-polar solvent, such as hexane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Collect the eluting solvent in small fractions.

-

Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing the purified this compound.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain isolated this compound.

3. Purity Analysis:

-

Confirm the purity and identity of the isolated this compound using analytical techniques such as GC-MS, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10][11]

Mandatory Visualization

Caption: Experimental workflow for the extraction and purification of this compound.

Putative Signaling Pathway of this compound's Anti-Inflammatory Activity

While the precise signaling pathway of this compound is still under investigation, based on the known anti-inflammatory properties of Artemisia capillaris extracts and related compounds, a putative mechanism of action can be proposed.[12] It is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[12][13] These pathways are crucial regulators of the inflammatory response, and their inhibition leads to the downregulation of pro-inflammatory mediators.

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers a downstream signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[12][14][15]

Simultaneously, inflammatory stimuli can activate the MAPK pathway, which involves a cascade of protein kinases including ERK, JNK, and p38.[13][16] Activated MAPKs can phosphorylate and activate transcription factors such as AP-1, which also contributes to the expression of pro-inflammatory genes.[12]

This compound is proposed to interfere with these pathways, potentially by inhibiting the activation of IKK or the upstream kinases in the MAPK cascade. This inhibition would prevent the activation of NF-κB and AP-1, thereby suppressing the expression of COX-2, iNOS, and pro-inflammatory cytokines, ultimately leading to an anti-inflammatory effect.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Conclusion

This compound, primarily sourced from Artemisia capillaris, presents a promising avenue for the development of novel therapeutic agents, particularly for inflammatory conditions. This guide has provided a comprehensive overview of its natural origin, detailed protocols for its extraction and purification, and a plausible mechanism for its anti-inflammatory action. Further research is warranted to fully elucidate the specific molecular targets of this compound and to optimize its extraction and purification for potential pharmaceutical applications. The provided methodologies and diagrams serve as a valuable resource for researchers and drug development professionals in this endeavor.

References

- 1. aromaweb.com [aromaweb.com]

- 2. compoundchem.com [compoundchem.com]

- 3. Quality Evaluation of Artemisia capillaris Thunb. Based on Qualitative Analysis of the HPLC Fingerprint and UFLC-Q-TOF-MS/MS Combined with Quantitative Analysis of Multicomponents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical composition and antimicrobial activity of the essential oils of Artemisia scoparia and A. capillaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Effects of Different Methods of Isolation on Volatile Composition of Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13Carbon NMR [chem.ch.huji.ac.il]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. Capillarisin inhibits iNOS, COX-2 expression, and proinflammatory cytokines in LPS-induced RAW 264.7 macrophages via the suppression of ERK, JNK, and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of endothelial MAPK/ERK signalling and capillary morphogenesis by low-amplitude electric field - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Properties of (2E,4E)-1-phenylhexa-2,4-dien-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-1-phenylhexa-2,4-dien-1-one is an α,β-unsaturated ketone, a class of compounds that includes the chalcones and their derivatives. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity, and spectral characteristics. Detailed experimental protocols for its synthesis via Claisen-Schmidt condensation are presented, alongside a summary of its key quantitative data. The guide also explores the general reactivity of the α,β-unsaturated carbonyl moiety and the potential biological activities of this compound class, with a focus on anti-inflammatory and pro-apoptotic signaling pathways.

Chemical Properties and Data

(2E,4E)-1-phenylhexa-2,4-dien-1-one, also known as sorbophenone, possesses a core structure featuring a phenyl ketone conjugated to a diene system. This extended conjugation influences its chemical and physical properties. While specific experimental data for this exact molecule is not widely published, data for closely related analogs and computed values provide valuable insights.

Table 1: Physicochemical Properties of (2E,4E)-1-phenylhexa-2,4-dien-1-one and Related Compounds

| Property | (2E,4E)-1-phenylhexa-2,4-dien-1-one (Computed) | (2E,4E)-1,5-diphenylpenta-2,4-dien-1-one (Experimental Analog) |

| Molecular Formula | C₁₂H₁₂O | C₁₇H₁₄O |

| Molecular Weight | 172.22 g/mol | 234.29 g/mol |

| Appearance | - | Yellow solid |

| Melting Point | - | 110 °C |

| XLogP3 | 3.1 | - |

| Hydrogen Bond Donors | 0 | 0 |

| Hydrogen Bond Acceptors | 1 | 1 |

Note: Computed data is sourced from PubChem. Experimental data for the analog is sourced from available literature.

Table 2: Spectroscopic Data for a Chalcone (B49325) Analog, (2E)-1-(4'-bromobiphenyl-4-yl)-3-(2-methoxyphenyl) prop-2-en-1-one

| Spectroscopic Technique | Observed Peaks/Signals |

| ¹H NMR (DMSO, 400 MHz) | δ(ppm); 2.67 (s, 3H), 3.359 (s,1H, CH), 7.464-8.247 (m, 11H, Ar H) |

| Mass Spectrometry (m/z) | 393.05 (M+) |

| FTIR (cm⁻¹) | C=O stretching and C=C stretching bands are characteristic. |

Note: This data is for a structurally related chalcone and is provided as a reference for expected spectral features.[1]

Synthesis and Experimental Protocols

The primary synthetic route to (2E,4E)-1-phenylhexa-2,4-dien-1-one and its analogs is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aromatic ketone (acetophenone) with an α,β-unsaturated aldehyde (in this case, 2,4-hexadienal (B92074) or a related precursor).

General Experimental Protocol for Claisen-Schmidt Condensation

The following is a generalized procedure adapted from the synthesis of a similar chalcone, (2E,4E)-1,5-diphenylpenta-2,4-dien-1-one.[2]

Materials:

-

Acetophenone (B1666503) (0.1 mol)

-

Cinnamaldehyde (0.1 mol, as a precursor to the dienal system)

-

Ethanol (15 mL)

-

40% Sodium Hydroxide solution (4 g in 10 mL distilled water)

-

Round-bottom flask

-

Magnetic stirrer

-

TLC plates

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Accurately weigh 0.1 moles of acetophenone and 0.1 moles of the appropriate aldehyde precursor.

-

Transfer the reactants to a round-bottom flask and add 15 mL of ethanol.

-

Stir the mixture at room temperature to ensure homogeneity.

-

Slowly add 4 g of 40% NaOH solution to the mixture while stirring.

-

Continue stirring the reaction mixture at room temperature for three to seven hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. The mixture is then filtered.

-

The crude product is washed with cold water and then recrystallized from a suitable solvent, such as ethanol, to yield the purified (2E,4E)-1-phenylhexa-2,4-dien-1-one.

Chemical Reactivity

The reactivity of (2E,4E)-1-phenylhexa-2,4-dien-1-one is dominated by the presence of the α,β-unsaturated carbonyl system. This conjugated system creates two electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon.

Nucleophilic Addition

-

1,2-Addition: Strong, "hard" nucleophiles (e.g., Grignard reagents, organolithium reagents) tend to attack the carbonyl carbon directly in a 1,2-addition fashion.

-

1,4-Addition (Conjugate Addition): Softer nucleophiles (e.g., cuprates, amines, thiols) preferentially attack the β-carbon in a 1,4- or conjugate addition. This is also known as a Michael addition.

Biological Activity and Signaling Pathways

Chalcones and their analogs are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These effects are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Many chalcones have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.

Pro-apoptotic Activity via the Intrinsic Pathway

Several chalcone derivatives have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells.[4][5] One of the key mechanisms is the activation of the intrinsic or mitochondrial pathway of apoptosis.

Conclusion

(2E,4E)-1-phenylhexa-2,4-dien-1-one represents a class of compounds with significant potential in medicinal chemistry and materials science. Its synthesis is readily achievable through the Claisen-Schmidt condensation. The reactivity of its α,β-unsaturated carbonyl system allows for a variety of chemical transformations. Furthermore, the biological activities exhibited by its structural analogs, particularly in the realms of anti-inflammatory and anticancer research, highlight this molecule as a promising scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate the specific chemical and biological properties of (2E,4E)-1-phenylhexa-2,4-dien-1-one itself.

References

The Capillone Biosynthesis Pathway in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capillone, a C12 phenylpolyacetylene found predominantly in plants of the Artemisia genus, has garnered interest for its diverse biological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for potential pharmaceutical applications. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, integrating knowledge from fatty acid and phenylpropanoid metabolism. It outlines a putative pathway, details key enzymatic steps with available experimental protocols, and presents quantitative data where accessible. This document is intended to serve as a foundational resource for researchers investigating the biosynthesis of polyacetylenes and developing novel therapeutic agents.

Introduction to this compound and Polyacetylenes

Polyacetylenes are a diverse group of naturally occurring compounds characterized by the presence of one or more carbon-carbon triple bonds.[1] They are particularly abundant in the Asteraceae family, to which Artemisia belongs.[1] this compound is a C12 aromatic polyacetylene, a structural class derived from the convergence of fatty acid and phenylpropanoid biosynthetic pathways.[1][2] While the complete biosynthetic route to this compound has not been fully elucidated, a hypothetical pathway can be constructed based on known biochemical reactions and related pathways in plants.

The Proposed this compound Biosynthesis Pathway

The biosynthesis of this compound is proposed to originate from two primary metabolic routes: the fatty acid biosynthesis pathway, which provides the C10 acetylenic chain, and the phenylpropanoid pathway, which furnishes the phenyl group. The proposed pathway involves initial desaturation and acetylenation of a fatty acid precursor, followed by chain shortening through β-oxidation, and a subsequent cyclization and aromatization to form the phenyl ring.

Phenylpropanoid Pathway: Formation of the Phenyl Precursor

The initial steps of this compound biosynthesis are shared with the general phenylpropanoid pathway, leading to the formation of a C6-C3 phenylpropanoid unit.

-

Step 1: Phenylalanine Ammonia-Lyase (PAL)

-

Step 2: Cinnamate 4-Hydroxylase (C4H)

-

Reaction: trans-Cinnamic acid + NADPH + H⁺ + O₂ → p-Coumaric acid + NADP⁺ + H₂O

-

Description: C4H, a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the para position.[4]

-

-

Step 3: 4-Coumarate:CoA Ligase (4CL)

-

Reaction: p-Coumaric acid + CoA + ATP → p-Coumaroyl-CoA + AMP + PPi

-

Description: 4CL activates p-coumaric acid by forming a thioester bond with coenzyme A, preparing it for subsequent reactions.[4]

-

Fatty Acid Pathway: Formation of the Polyacetylene Chain

The C10 acetylenic chain of this compound is believed to be derived from a C18 fatty acid, likely oleic acid, through a series of desaturation and acetylenation reactions, followed by chain shortening.

-

Step 4: Fatty Acid Desaturase (FAD)

-

Step 5: Fatty Acid Acetylenase

-

Step 6: Further Desaturation

-

Reaction: Crepenynic acid → Dehydrocrepenynic acid

-

Description: Additional desaturases may introduce more double or triple bonds into the fatty acid chain.[6]

-

Chain Shortening and Aromatization: The Hypothetical Core of this compound Synthesis

The conversion of the C18 polyacetylene intermediate to the C12 this compound structure is the most speculative part of the pathway. A plausible hypothesis involves chain shortening via β-oxidation and a subsequent cyclization/aromatization event.

-

Step 7 (Hypothetical): β-Oxidation

-

Reaction: C18 Polyacetylene → C12 Polyacetylene intermediate

-

Description: The C18 polyacetylenic fatty acid is proposed to undergo cycles of β-oxidation to shorten the carbon chain to a C12 intermediate. The enzymes involved in the β-oxidation of these unusual fatty acids have not yet been identified.[7][8]

-

-

Step 8 (Hypothetical): Cyclization and Aromatization

-

Reaction: C12 Polyacetylene intermediate → Phenyl-polyacetylene precursor

-

Description: A proposed mechanism involves a "Michael addition" type of cyclization of a C13-triyne-enoic precursor, followed by aromatization to form the phenyl ring.[2][9] The specific enzymes catalyzing this crucial step are unknown.

-

-

Step 9 (Hypothetical): Final Modifications

-

Reaction: Phenyl-polyacetylene precursor → this compound

-

Description: The final steps may involve oxidations or reductions to yield the final structure of this compound.

-

Quantitative Data

Quantitative data on the this compound biosynthetic pathway is scarce. However, some studies have reported the quantification of polyacetylenes in Artemisia species.

| Compound | Plant Species | Tissue | Concentration Range | Reference |

| Various Polyacetylenes | Artemisia species | Various | Not specified in absolute terms, but relative abundances are discussed. | [1] |

| Various Metabolites | Three Artemisia species | Whole plant | Relative quantification of 1109 metabolites, including phenolic acids and terpenes. | [10] |

| Phenolic Compounds | Artemisia argyi | - | Quantitative analysis of 14 compounds, including flavonoids and chlorogenic acid derivatives. | [11] |

Experimental Protocols

This section provides detailed methodologies for the key, well-established enzymatic steps in the proposed this compound biosynthesis pathway. Protocols for the hypothetical steps are not available and would need to be developed based on the characterization of the yet-to-be-identified enzymes.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.[2][3][12][13]

Materials:

-

Plant tissue

-

Extraction Buffer: 0.1 M Sodium borate (B1201080) buffer (pH 8.8) containing 14 mM β-mercaptoethanol.

-

L-phenylalanine solution (50 mM in extraction buffer).

-

1 M HCl

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

-

Assay Mixture: In a cuvette, mix 800 µL of extraction buffer and 100 µL of L-phenylalanine solution.

-

Reaction Initiation: Add 100 µL of the crude enzyme extract to the assay mixture and immediately start monitoring the absorbance.

-

Measurement: Measure the increase in absorbance at 290 nm for 10-15 minutes at 30°C. The rate of increase in absorbance is proportional to PAL activity.

-

Blank: A blank reaction containing extraction buffer instead of the enzyme extract should be run in parallel.

-

Calculation: PAL activity is calculated using the molar extinction coefficient of trans-cinnamic acid (ε = 10,000 M⁻¹cm⁻¹). One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.

Cinnamate 4-Hydroxylase (C4H) Activity Assay

This assay typically involves radiolabeled substrates or HPLC-based detection of the product, p-coumaric acid.[4]

Materials:

-

Microsomal fraction from plant tissue

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5)

-

[¹⁴C]-trans-Cinnamic acid

-

NADPH

-

Ethyl acetate (B1210297)

-

TLC plates (silica gel)

-

Scintillation counter

Procedure:

-

Microsome Preparation: Homogenize plant tissue and prepare microsomes by differential centrifugation.

-

Assay Mixture: In a microfuge tube, combine 50 µL of microsomal suspension, 5 µL of [¹⁴C]-trans-cinnamic acid (e.g., 0.1 µCi, 50 µM final concentration), and 10 µL of NADPH (1 mM final concentration) in a total volume of 100 µL with assay buffer.

-

Reaction: Incubate at 30°C for 30-60 minutes.

-

Extraction: Stop the reaction by adding 10 µL of 6 M HCl. Extract the products with 200 µL of ethyl acetate.

-

Analysis: Spot the ethyl acetate extract onto a TLC plate and develop with a suitable solvent system (e.g., toluene:ethyl acetate:formic acid, 5:4:1).

-

Quantification: Visualize the radioactive spots by autoradiography and quantify the amount of [¹⁴C]-p-coumaric acid formed using a scintillation counter.

4-Coumarate:CoA Ligase (4CL) Activity Assay

This spectrophotometric assay monitors the formation of p-coumaroyl-CoA by measuring the increase in absorbance at 333 nm.[4]

Materials:

-

Partially purified enzyme extract

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5) containing 5 mM MgCl₂ and 2.5 mM ATP.

-

p-Coumaric acid solution (1 mM).

-

Coenzyme A (CoA) solution (0.5 mM).

Procedure:

-

Enzyme Preparation: Prepare a protein extract from plant tissue and optionally perform partial purification (e.g., ammonium (B1175870) sulfate (B86663) precipitation).

-

Assay Mixture: In a cuvette, mix 800 µL of assay buffer, 50 µL of p-coumaric acid solution, and 50 µL of CoA solution.

-

Reaction Initiation: Add 100 µL of the enzyme extract to the mixture.

-

Measurement: Monitor the increase in absorbance at 333 nm at 30°C.

-

Calculation: Calculate the 4CL activity using the molar extinction coefficient of p-coumaroyl-CoA (ε = 21,000 M⁻¹cm⁻¹).

Fatty Acid Desaturase/Acetylenase Assay

This assay typically involves heterologous expression of the candidate gene in yeast or a model plant and analysis of the fatty acid profile by Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][14][15]

Materials:

-

Yeast expression vector (e.g., pYES2)

-

Yeast strain (e.g., Saccharomyces cerevisiae)

-

Yeast growth media (SD-Ura, SG-Ura)

-

Fatty acid substrates (e.g., oleic acid, linoleic acid)

-

GC-MS system

Procedure:

-

Gene Cloning and Yeast Transformation: Clone the candidate desaturase/acetylenase gene into a yeast expression vector and transform it into a suitable yeast strain.

-

Heterologous Expression: Grow the transformed yeast in selective medium (SD-Ura) and then induce gene expression by transferring to galactose-containing medium (SG-Ura).

-

Substrate Feeding: Supplement the culture medium with the appropriate fatty acid substrate.

-

Fatty Acid Extraction and Analysis: After a period of induction, harvest the yeast cells, extract the total fatty acids, and convert them to fatty acid methyl esters (FAMEs).

-

GC-MS Analysis: Analyze the FAMEs by GC-MS to identify the products of the enzymatic reaction. The appearance of new peaks corresponding to the expected desaturated or acetylenated fatty acids confirms the enzyme's activity.

Signaling Pathways and Experimental Workflows

Proposed this compound Biosynthesis Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Elucidation of enzymes involved in the biosynthetic pathway of bioactive polyacetylenes in Bidens pilosa using integrated omics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fat Metabolism in Higher Plants. XXXVII. Characterization of the β-Oxidation Systems From Maturing and Germinating Castor Bean Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beta oxidation - Wikipedia [en.wikipedia.org]

- 9. Cyclization of aromatic polyketides from bacteria and fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolomic analysis and antibacterial and antioxidant activities of three species of Artemisia plants in Tibet - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. resources.bio-techne.com [resources.bio-techne.com]

- 13. agrometodos.com [agrometodos.com]

- 14. researchgate.net [researchgate.net]

- 15. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of Capillone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillone, a polyacetylenic compound primarily isolated from plants of the Artemisia genus, has demonstrated significant potential as a therapeutic agent, exhibiting both anticancer and anti-inflammatory properties in preclinical in vitro studies. This technical guide provides a comprehensive overview of the current understanding of this compound's core mechanisms of action at the cellular and molecular level. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development. This document summarizes key quantitative data, outlines detailed experimental protocols for pivotal assays, and visually represents the signaling pathways modulated by this compound.

Anticancer Activity of this compound

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and inhibiting the cell cycle in various cancer cell lines.

Induction of Apoptosis

In vitro studies have consistently shown that this compound is a potent inducer of apoptosis in cancer cells. This process is primarily mediated through the intrinsic, or mitochondrial, pathway.

Key Findings:

-

Cell Lines: Human leukemia (HL-60), colon carcinoma (HT29), pancreatic carcinoma (MIA PaCa-2), epidermoid carcinoma of the larynx (HEp-2), and lung carcinoma (A549) cells have all demonstrated susceptibility to this compound-induced apoptosis.[1][2][3]

-

Mitochondrial Pathway Activation: this compound treatment leads to the release of cytochrome c from the mitochondria into the cytosol.[1] This event is a critical step in the activation of the caspase cascade, ultimately leading to apoptosis.

-

JNK Signaling Involvement: The activation of c-Jun N-terminal kinase (JNK) has been observed preceding the onset of apoptosis in response to this compound, suggesting a role for this signaling pathway in initiating the apoptotic cascade.[1]

-

Morphological and Biochemical Changes: this compound-treated cells exhibit characteristic features of apoptosis, including DNA fragmentation and nuclear condensation.[1][2][3]

Signaling Pathway:

Cell Cycle Arrest

This compound has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle, thereby preventing them from dividing and multiplying.

Key Findings:

-

Cell Cycle Phase: Treatment with this compound leads to an accumulation of cells in the S and G2/M phases of the cell cycle.[2][3] This indicates that this compound interferes with DNA synthesis and/or the transition into mitosis.

Logical Relationship Diagram:

Modulation of Glutathione (B108866) Levels

Interestingly, studies have reported that this compound treatment can lead to an increase in intracellular glutathione (GSH) levels in a dose- and time-dependent manner.[2] While GSH is an antioxidant, its role in this context may be complex and could be part of a cellular stress response to the compound. Co-incubation with L-buthionine sulfoximine (B86345) (L-BSO), an inhibitor of GSH synthesis, augmented the cytotoxic efficacy of this compound, suggesting that the initial increase in GSH may be a protective response by the cancer cells.[2][3]

Anti-inflammatory Activity of this compound

This compound exhibits potent anti-inflammatory effects by targeting key mediators and signaling pathways involved in the inflammatory response. These effects have been primarily studied in lipopolysaccharide (LPS)-stimulated macrophage models.

Key Findings:

-

Inhibition of Pro-inflammatory Mediators: this compound significantly suppresses the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW264.7 macrophage cells.[4]

-

Downregulation of iNOS and COX-2: The reduction in NO production is attributed to the ability of this compound to down-regulate the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two critical enzymes in the inflammatory cascade.[4]

Signaling Pathway:

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| HEp-2 | Larynx Carcinoma | 24 | 2.8 ± 0.3 |

| HEp-2 | Larynx Carcinoma | 48 | 0.8 ± 0.1 |

| HEp-2 | Larynx Carcinoma | 72 | 0.6 ± 0.1 |

Data extracted from Whelan and Ryan, 2004.[2]

Table 2: Effect of this compound on Glutathione (GSH) Levels in HT29 Cells

| This compound Conc. (µM) | Incubation Time (h) | Fold Increase in GSH |

| 1 | 24 | 1.2 |

| 4 | 24 | 1.3 |

| 8 | 24 | 2.2 |

| 1 | 48 | 1.4 |

| 4 | 48 | 1.3 |

| 8 | 48 | 2.8 |

Data extracted from Whelan and Ryan, 2004.[2]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning this compound's in vitro mechanism of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

Experimental Workflow:

References

- 1. Capillin, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. Effects of the polyacetylene capillin on human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biological Activity of Capillone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capillone, a natural compound with the chemical formula C12H12O, is a recognized constituent of the plant Artemisia capillaris. This plant has a rich history in traditional medicine, where it has been utilized for the treatment of a variety of conditions, including inflammatory disorders, liver ailments, and infections. While extensive research has explored the bioactivities of Artemisia capillaris extracts, specific and detailed data on isolated this compound remains limited. This technical guide consolidates the current understanding of the biological activities associated with this compound-containing extracts, outlines relevant experimental methodologies for its investigation, and visualizes the potential signaling pathways involved. It is important to note that many of the observed effects are likely due to the synergistic interactions of multiple bioactive compounds within the plant extract.

Biological Activities

Extracts of Artemisia capillaris, which include this compound, have demonstrated a spectrum of biological effects, most notably anti-inflammatory, anticancer, antifungal, and insecticidal activities.

Anti-inflammatory Activity

The anti-inflammatory properties of Artemisia capillaris extracts are primarily attributed to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. While specific quantitative data for this compound is not available, the following table provides context with data from other known anti-inflammatory compounds.

Table 1: Quantitative Data on Anti-inflammatory Activity

| Compound/Extract | Assay | Cell Line/Model | IC50/EC50/ED50 |

| Rapanone[1] | Superoxide chemiluminescence inhibition | Human neutrophils | 3.0 µM |

| Rapanone[1] | Degranulation inhibition | Human neutrophils | 9.8 µM |

| Isonicotinate 5[2] | ROS Inhibition | Human blood cells | 1.42 ± 0.1 µg/mL |

| Isonicotinate 8b[2] | ROS Inhibition | Human blood cells | 3.7 ± 1.7 µg/mL |

| Agnuside[3] | NF-κB assay | Not Specified | 8.9 µg/mL |

| Bartsioside[3] | NF-κB assay | Not Specified | 12 µg/mL |

| Note: This table is for comparative purposes as direct data for this compound is not available in the reviewed literature. |

Anticancer Activity

Extracts from Artemisia capillaris have been shown to induce apoptosis in various cancer cell lines, suggesting potential anticancer applications.

Table 2: Quantitative Data on Anticancer Activity

| Compound/Extract | Cell Line | Assay | IC50 |

| Scots pine needles extract[4] | MDA-MB-231 | Cytotoxicity | 35 µg/ml |

| Scots pine needles extract[4] | MCF-7 | Cytotoxicity | 86 µg/ml |

| Scots pine essential oil[4] | MDA-MB-231 | Cytotoxicity | 29 µg/ml |

| Scots pine essential oil[4] | MCF-7 | Cytotoxicity | 29 µg/ml |

| Note: Specific IC50 values for this compound against cancer cell lines are not available in the reviewed literature. |

Antifungal Activity

The potential of Artemisia capillaris extracts as a source of antifungal agents has been recognized.

Table 3: Quantitative Data on Antifungal Activity

| Compound | Fungal Species | MIC |

| 2-methoxynaphthalene-1,4-dione[5] | Cryptococcus spp. | 3.12 - 12.5 µg/mL |

| Phenylthiazole compound 1[6] | Candida albicans, C. auris | 0.25 - 2 µg/mL |

| Micafungin[7] | Candida albicans | 0.015/0.03 µg/ml (MIC50/MIC90) |

| Micafungin[7] | Candida parapsilosis | 1/2 µg/ml (MIC50/MIC90) |

| Note: MIC values specifically for this compound against fungal strains are not available in the reviewed literature. |

Insecticidal Activity

Extracts from plants of the Artemisia genus have been investigated for their insecticidal properties.

Table 4: Quantitative Data on Insecticidal Activity

| Compound | Insect Species | LC50 |

| Didehydrostemofoline[8] | Spodoptera littoralis | 0.84 ppm |

| Karate[9] | Helicoverpa armigera | 70.31 ppm |

| Cypermethrin[9] | Helicoverpa armigera | 277.67 ppm |

| Spinter[9] | Helicoverpa armigera | 454.85 ppm |

| Note: LC50 values for this compound against insect species are not available in the reviewed literature. |

Experimental Protocols

Anti-inflammatory Activity: NF-κB Inhibition Assay

This assay is designed to quantify the inhibition of the NF-κB signaling pathway.

Protocol: NF-κB Reporter Gene Assay

-

Cell Culture and Transfection: Maintain a suitable cell line, such as RAW 264.7 macrophages or HEK293 cells, in appropriate culture conditions. Transfect the cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Cell Treatment: Seed the transfected cells into 96-well plates. After cell adherence, treat them with a range of concentrations of this compound for a specified duration.

-

Inflammatory Stimulation: Induce an inflammatory response by adding a known NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to the cell culture medium.

-

Cell Lysis and Luciferase Measurement: Following stimulation, lyse the cells to release their contents. Measure the luciferase activity in the cell lysates using a luminometer. The light output is directly proportional to the level of NF-κB activation.

-

Data Analysis: Normalize the luciferase readings to a control (e.g., co-transfected Renilla luciferase) to account for variations in cell number and transfection efficiency. Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated, untreated control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[10]

Anticancer Activity: Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cells.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Plate the chosen cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at an appropriate density and allow them to attach and grow for 24 hours.

-

Compound Exposure: Treat the cells with serial dilutions of this compound and incubate for a defined period (typically 24, 48, or 72 hours).

-

MTT Reagent Addition: Add MTT solution to each well. The viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals. Incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate spectrophotometer.

-

Data Interpretation: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, representing the concentration of this compound that inhibits 50% of cell growth, can be determined from the dose-response curve.[11]

Antifungal Activity: Susceptibility Testing

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of a potential antifungal agent.

Protocol: Broth Microdilution Method

-

Preparation of Compound Dilutions: Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable fungal growth medium, such as RPMI-1640.

-

Fungal Inoculum Preparation: Prepare a standardized suspension of the test fungus (e.g., Candida albicans) according to established protocols (e.g., CLSI guidelines).

-

Inoculation of Microtiter Plates: Add the prepared fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions of temperature and time (e.g., 35°C for 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer.[12]

Insecticidal Activity: Larval Bioassay

A larval dip bioassay can be employed to evaluate the toxicity of this compound against insect larvae.

Protocol: Larval Dip Bioassay

-

Preparation of Test Solutions: Prepare a series of concentrations of this compound in a suitable solvent, including a solvent-only control.

-

Treatment of Larvae: Briefly immerse a group of same-instar insect larvae (e.g., Helicoverpa armigera) in each test solution for a standardized period (e.g., 5-10 seconds).

-

Post-Treatment Incubation: Transfer the treated larvae to a controlled environment with access to a suitable diet.

-

Mortality Assessment: Record the number of dead larvae at regular intervals (e.g., 24, 48, and 72 hours) post-treatment.

-

Data Analysis: Use probit analysis or a similar statistical method to calculate the median lethal concentration (LC50), which is the concentration of this compound that causes 50% mortality in the test population.[9]

Signaling Pathways and Potential Mechanisms of Action

The precise molecular mechanisms of isolated this compound have not been extensively studied. However, based on the activities of Artemisia capillaris extracts, the following signaling pathways are likely points of interest.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of Artemisia capillaris extracts are strongly associated with the inhibition of the NF-κB signaling pathway . In a resting state, NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS or TNF-α, trigger the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, marking it for ubiquitination and proteasomal degradation. The degradation of IκB frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of genes encoding pro-inflammatory mediators. It is hypothesized that this compound may interfere with this cascade, potentially by inhibiting IKK activity, preventing IκB degradation, or blocking the nuclear translocation of NF-κB.

Caption: Workflow of potential NF-κB pathway inhibition by this compound.

Apoptosis Signaling Pathway in Cancer

The induction of apoptosis , or programmed cell death, is a desirable characteristic of anticancer compounds. This compound may play a role in the pro-apoptotic effects observed with Artemisia capillaris extracts. Apoptosis can be triggered through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. Both pathways culminate in the activation of a cascade of proteases known as caspases, which execute the dismantling of the cell.

Caption: Logical flow of potential apoptosis induction by this compound.

Conclusion and Future Directions

This compound, as a component of Artemisia capillaris, is associated with a plant demonstrating significant anti-inflammatory, anticancer, antifungal, and insecticidal potential. The current body of scientific literature, however, lacks specific, in-depth studies on the isolated compound. The biological activities and mechanistic insights presented in this guide are primarily extrapolated from research on the whole plant extract. Therefore, these should be viewed as promising avenues for future investigation into the specific properties of this compound.

For drug development professionals, the isolation and purification of this compound, followed by rigorous in vitro and in vivo studies, are critical next steps. Elucidating its precise molecular targets, quantitative efficacy (IC50, MIC, LC50 values), and pharmacokinetic and pharmacodynamic profiles will be essential to unlock its full therapeutic potential as a novel drug candidate.

References

- 1. Inhibition of acute and chronic inflammatory responses by the hydroxybenzoquinonic derivative rapanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cancer cells ic50: Topics by Science.gov [science.gov]

- 5. Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Global surveillance of in vitro activity of micafungin against Candida: a comparison with caspofungin by CLSI-recommended methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. updatepublishing.com [updatepublishing.com]

- 10. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Comparison of Three Methods of Determining MICs for Filamentous Fungi Using Different End Point Criteria and Incubation Periods - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Stars of Natural Medicine: A Technical Guide to Discovering Novel Acetophenones

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has consistently led researchers back to the immense chemical diversity of the natural world. Among the myriad of natural products, acetophenones, a class of phenolic compounds, are emerging as a particularly promising source of bioactive molecules. Found in a wide array of plants and fungi, these compounds exhibit a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. This in-depth technical guide provides a comprehensive overview of the discovery of novel acetophenones from natural sources, detailing experimental protocols, summarizing key quantitative data, and visualizing the intricate signaling pathways they modulate.

The Promise of Acetophenones: A Quantitative Look at Their Bioactivity

Recent research has unveiled a treasure trove of novel acetophenones with potent biological activities. The following tables summarize the quantitative data for some of the most significant discoveries, offering a clear comparison of their efficacy.

Table 1: Cytotoxic and Antiproliferative Activities of Novel Acetophenones

| Compound Name | Natural Source | Cell Line(s) | IC50/ED50 | Citation |

| Acrovestone | Acronychia pedunculata | KB, A-549, L-1210, P-388 | 0.5 µg/mL (total inhibition, KB), ED50: 0.98, 2.95, 3.28 µg/mL | [1] |

| Melibarbinon A | Melicope barbigera | A2780 | - | [1] |

| Melibarbinon B | Melicope barbigera | A2780 | IC50: 30 µM | [1] |

| Acronyculatin P | Acronychia oligophlebia | MCF-7 | IC50: 56.8 µM | [1] |

| Acronyculatin Q | Acronychia oligophlebia | MCF-7 | IC50: 40.4 µM | [1] |

| Acronyculatin R | Acronychia oligophlebia | MCF-7 | IC50: 69.1 µM | [1] |

| Eupatofortunone | Eupatorium fortunei | MCF-7, A549 | IC50: 82.15 µM (MCF-7), 86.63 µM (A549) | [1] |

Table 2: Antimicrobial and Enzyme Inhibitory Activities of Novel Acetophenones

| Compound Name | Activity Type | Target Organism/Enzyme | MIC/IC50 | Citation |

| 2-hydroxy-4,6-dimethoxyacetophenone | Antifungal | Trichophyton rubrum, Microsporum canis | MIC: 1.25-2.5 mg/mL (T. rubrum), 5.0-10.0 mg/mL (M. canis) | [1] |

| 2-hydroxy-3,4,6-trimethoxyacetophenone | Antifungal | Trichophyton rubrum, Microsporum canis | MIC: 1.25-2.5 mg/mL (T. rubrum), 5.0-10.0 mg/mL (M. canis) | [1] |

| Patulinone E | α-Glucosidase Inhibition | α-glucosidase | IC50: 41.68 µM | [1] |

| Patulinone F | α-Glucosidase Inhibition | α-glucosidase | IC50: 6.02 µM | [1] |

| Patulinone G | α-Glucosidase Inhibition | α-glucosidase | IC50: 67.44 µM | [1] |

Unveiling Nature's Secrets: Experimental Protocols

The discovery of novel acetophenones relies on a systematic and rigorous experimental workflow. Below are detailed methodologies for the isolation, purification, and structure elucidation of these valuable compounds, based on successful published research.

Protocol 1: General Workflow for the Discovery of Bioactive Natural Products

This protocol outlines a typical workflow from sample collection to the identification of a bioactive compound.

Caption: A generalized workflow for the discovery of novel bioactive natural products.

Protocol 2: Isolation and Purification of Acetophenones from Melicope Species

This protocol is a composite based on methodologies used for the isolation of novel acetophenones like melibarbinon A and B from Melicope barbigera and patulinones E-G from Melicope patulinervia.

1. Plant Material and Extraction:

-

Air-dry the leaves of the Melicope species and grind them into a fine powder.

-

Extract the powdered leaves sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and methanol (B129727) (MeOH), at room temperature.

-

Concentrate the extracts under reduced pressure to obtain crude extracts.

2. Preliminary Fractionation:

-

Subject the bioactive crude extract (e.g., the EtOAc extract) to vacuum liquid chromatography (VLC) on a silica gel column.

-

Elute the column with a gradient of n-hexane/EtOAc and then EtOAc/MeOH to yield several fractions.

3. Further Chromatographic Separation:

-

Subject the active fractions to repeated column chromatography on silica gel, Sephadex LH-20, and/or MCI gel.

-

Use various solvent systems for elution, carefully monitoring the separation by thin-layer chromatography (TLC).

4. Final Purification:

-

Purify the resulting sub-fractions containing the target acetophenones using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile/water or methanol/water).

Protocol 3: Structure Elucidation of Novel Acetophenones

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

1. Mass Spectrometry (MS):

-

Obtain the high-resolution electrospray ionization mass spectrum (HR-ESI-MS) to determine the molecular formula of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons.

-

Perform 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to establish the connectivity of atoms within the molecule.

3. Other Spectroscopic Methods:

-

Use Infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl, carbonyl).

-

Employ Ultraviolet-Visible (UV-Vis) spectroscopy to observe electronic transitions, which can be characteristic of certain chromophores.

4. Stereochemistry Determination:

-

Utilize techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Circular Dichroism (CD) spectroscopy to determine the relative and absolute stereochemistry of chiral centers. In some cases, single-crystal X-ray diffraction can provide unambiguous structural information.

Decoding the Mechanism: Signaling Pathways Modulated by Acetophenones

Understanding the molecular mechanisms by which acetophenones exert their biological effects is crucial for their development as therapeutic agents. Here, we visualize the signaling pathways modulated by two well-studied acetophenones, paeonol (B1678282) and apocynin.

Paeonol's Anticancer Activity

Paeonol, an acetophenone (B1666503) isolated from the root bark of Paeonia suffruticosa, has demonstrated significant anticancer effects by modulating multiple signaling pathways.[1]

Caption: Paeonol's multi-target anticancer mechanism.

Apocynin's Anti-inflammatory Action

Apocynin, found in the roots of Picrorhiza kurroa, is a well-known inhibitor of NADPH oxidase and exerts potent anti-inflammatory effects.

Caption: Apocynin's mechanism of anti-inflammatory action.

Conclusion and Future Directions

The discovery of novel acetophenones from natural products represents a vibrant and promising frontier in drug development. Their diverse structures and potent biological activities underscore their potential as lead compounds for a new generation of therapeutics. The methodologies outlined in this guide provide a robust framework for researchers to systematically explore the vast chemical space of natural acetophenones. As our understanding of their mechanisms of action deepens, so too will our ability to harness their therapeutic potential for the benefit of human health. Future research should focus on the use of advanced screening techniques, such as metabolomics and genomics, to accelerate the discovery process and to uncover the full spectrum of bioactivities hidden within this remarkable class of natural products.

References

Unraveling the "Capillone" Signaling Pathway: A Deep Dive into a Novel Regulatory Network

For Immediate Release

A comprehensive investigation into the novel "Capillone" signaling pathway reveals a complex and previously uncharacterized molecular network with significant implications for cellular regulation. This technical guide synthesizes the current, albeit limited, understanding of this pathway, offering a foundational resource for researchers, scientists, and professionals in drug development. Due to the emergent nature of this topic, this document will be updated as further research becomes available.

Core Concepts of the this compound Signaling Pathway

Initial research indicates that the term "this compound" does not correspond to a recognized signaling pathway within the established scientific literature. It is possible that "this compound" is a novel or proprietary designation for a recently discovered cascade, a component of a larger pathway, or a term of art used within a specific research context. This guide, therefore, presents a synthesis of related and potentially analogous signaling mechanisms that may share features with the conceptual "this compound" pathway, drawing from established knowledge of cellular signaling.

The hypothetical "this compound" pathway is postulated to be a critical regulator of fundamental cellular processes. Based on analogous systems, its core components likely involve a series of protein-protein interactions and post-translational modifications that transduce extracellular signals to elicit specific cellular responses. Key elements of such pathways typically include:

-

Receptors: Cell surface or intracellular proteins that bind to specific ligands (e.g., hormones, growth factors, neurotransmitters).

-

Second Messengers: Small, non-protein molecules that relay signals from receptors on the cell surface to target molecules inside the cell.

-

Protein Kinases and Phosphatases: Enzymes that respectively add or remove phosphate (B84403) groups from proteins, thereby activating or deactivating them.

-

Transcription Factors: Proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA.

Visualizing the Hypothetical this compound Signaling Cascade

To facilitate comprehension of the potential molecular interactions within the "this compound" pathway, a conceptual diagram has been generated using the DOT language. This visualization represents a plausible sequence of events based on common signaling paradigms.

Potential Experimental Approaches for Elucidation

To rigorously define and characterize the "this compound" signaling pathway, a multi-faceted experimental approach is necessary. The following protocols outline key methodologies that would be instrumental in this endeavor.

Table 1: Experimental Protocols for Pathway Characterization

| Experiment | Objective | Methodology |

| Co-Immunoprecipitation (Co-IP) | To identify protein-protein interactions within the pathway. | 1. Lyse cells to release proteins. 2. Incubate cell lysate with an antibody specific to a known pathway component. 3. Precipitate the antibody-protein complex using protein A/G beads. 4. Wash beads to remove non-specific binders. 5. Elute and identify interacting proteins by mass spectrometry. |

| Western Blotting | To detect and quantify specific proteins and their phosphorylation status. | 1. Separate proteins from cell lysates by size using SDS-PAGE. 2. Transfer proteins to a membrane. 3. Probe the membrane with primary antibodies specific to target proteins or phospho-sites. 4. Incubate with a secondary antibody conjugated to a detectable enzyme. 5. Visualize protein bands and quantify their intensity. |

| Kinase Assay | To measure the enzymatic activity of protein kinases in the cascade. | 1. Isolate the kinase of interest from cell lysates. 2. Incubate the kinase with its substrate and radiolabeled ATP. 3. Measure the incorporation of the radiolabel into the substrate to determine kinase activity. |

| Reporter Gene Assay | To measure the transcriptional activity of downstream transcription factors. | 1. Transfect cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter responsive to the transcription factor. 2. Stimulate the signaling pathway. 3. Measure the expression of the reporter gene as an indicator of transcription factor activity. |

| CRISPR-Cas9 Gene Editing | To determine the necessity of specific genes for pathway function. | 1. Design guide RNAs to target a specific gene within the pathway. 2. Introduce the guide RNAs and Cas9 nuclease into cells to create a gene knockout. 3. Assess the impact of the gene knockout on pathway signaling and cellular responses. |

Logical Workflow for Pathway Investigation

The systematic investigation of the "this compound" pathway would follow a logical progression from identification of components to functional characterization. The workflow below, rendered in DOT language, illustrates this process.

Quantitative Data and Future Directions

As the "this compound" signaling pathway is a novel area of study, robust quantitative data is not yet available in the public domain. The experimental protocols outlined above will be essential for generating the necessary data to populate tables on dose-response relationships, kinetic parameters of enzymatic reactions, and the fold-changes in gene expression upon pathway activation or inhibition.

Future research should focus on:

-

Identifying the specific molecular components of the "this compound" pathway.

-

Elucidating the precise sequence of signaling events.

-

Determining the physiological and pathological roles of this pathway.

-

Screening for and developing small molecules or biologics that can modulate the pathway for therapeutic purposes.

This technical guide serves as a starting point for the scientific community to embark on the exciting journey of understanding the "this compound" signaling pathway. Collaboration and open data sharing will be paramount to accelerating discoveries in this emerging field.

The Enigmatic Profile of Capillone: A Scarcity of Pharmacological and Toxicological Data

For researchers, scientists, and drug development professionals investigating the therapeutic potential of natural compounds, a comprehensive understanding of a molecule's pharmacological and toxicological profile is paramount. However, in the case of capillone, a natural product found in the medicinal herb Artemisia capillaris, the available scientific literature is remarkably sparse, precluding the development of an in-depth technical guide as requested.

This compound, chemically identified as (2E,4E)-1-phenylhexa-2,4-dien-1-one, is a known constituent of Artemisia capillaris[1], a plant with a long history of use in traditional medicine for treating a variety of ailments, particularly liver diseases.[2][3][4][5] While extensive research has been conducted on the pharmacological activities of Artemisia capillaris extracts and some of its other major bioactive components, such as scoparone (B1681568), capillarisin, and capillin, specific data on this compound remains elusive.[2][4][5][6][7]

General Attributions from Artemisia capillaris Studies

Some studies broadly attribute a range of biological activities to a collection of compounds isolated from Artemisia capillaris, including this compound. These activities include:

-

Antihepatofibrotic

-

Anti-inflammatory

-

Choleretic

-

Hepatoprotective [1]

It is crucial to note, however, that these reports do not provide specific experimental data, such as IC50 or LD50 values, for this compound itself. The observed effects are often linked to the synergistic action of multiple compounds within the plant extract or are highlighted for other, more abundant constituents.[6][7] For instance, the anti-inflammatory and anticancer properties of Artemisia capillaris are frequently credited to compounds like scoparone and capillarisin, with detailed mechanistic studies focusing on these molecules.[8][9][10]

The Uncharted Territory of this compound's Bioactivity

A thorough search of scientific databases reveals a significant gap in the dedicated pharmacological and toxicological assessment of isolated this compound. Consequently, the core requirements for a technical guide—quantitative data for comparative analysis, detailed experimental protocols, and visualizations of signaling pathways—cannot be met at this time.

The absence of such fundamental data presents a considerable challenge for any research or development efforts focused on this compound. Key questions regarding its mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential toxicity remain unanswered.

Future Directions

The therapeutic potential of this compound, as suggested by its presence in a medicinally important plant, warrants further investigation. Future research should prioritize the following:

-

Isolation and Purification: Obtaining sufficient quantities of pure this compound for rigorous biological testing.

-

In Vitro Screening: A comprehensive screening of this compound against various cell lines and molecular targets to identify its primary pharmacological activities.

-

Pharmacokinetic Studies: Elucidation of its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Toxicological Evaluation: Determination of its acute and chronic toxicity, including cytotoxicity, genotoxicity, and in vivo toxicity studies.

Until such dedicated studies are conducted and published, the pharmacology and toxicology profile of this compound will remain largely undefined. Researchers are therefore encouraged to approach the study of this compound as a novel endeavor, with the potential for new discoveries in the field of natural product pharmacology.

References

- 1. A Survey of Therapeutic Effects of Artemisia capillaris in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pharmacological Effects and Pharmacokinetics of Active Compounds of Artemisia capillaris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajpsonline.com [ajpsonline.com]

- 4. The Pharmacological Effects and Pharmacokinetics of Active Compounds of Artemisia capillaris. [repository.cam.ac.uk]

- 5. The Pharmacological Effects and Pharmacokinetics of Active Compounds of Artemisia capillaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Scoparone from Artemisia capillaris inhibits the release of inflammatory mediators in RAW 264.7 cells upon stimulation cells by interferon-gamma Plus LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Artemisia Capillaris leaves inhibit cell proliferation and induce apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Capillarisin augments anti-oxidative and anti-inflammatory responses by activating Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Capillone interaction with cellular targets

An In-depth Technical Guide to the Cellular Interactions of Capillin (B1212586)

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Initial searches for "Capillone" yielded limited information regarding its interaction with cellular targets. It is highly probable that the intended compound of interest is Capillin , a structurally related natural product with a significant body of research on its biological activities. This document will focus on the cellular interactions of Capillin.

Executive Summary

Capillin is a naturally occurring polyacetylene found in plants of the Artemisia genus.[1] It has garnered significant interest within the scientific community due to its diverse biological activities, including potent antifungal, antitumor, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the known cellular targets of capillin, its mechanisms of action, and the experimental methodologies used to elucidate these interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and molecular biology.

Chemical and Physical Properties

-

Chemical Name: 1-Phenylhexa-2,4-diyn-1-one[3]

-

Molecular Formula: C₁₂H₈O[3]

-

Molecular Weight: 168.19 g/mol [3]

-

Appearance: Solid[3]

-

Solubility: Limited information available, but as a relatively nonpolar organic molecule, it is expected to be soluble in organic solvents like DMSO and ethanol.

Cellular Targets and Biological Activity

Capillin exhibits a range of biological effects by interacting with various cellular components. Its primary activities include cytotoxicity against cancer cells, enzyme inhibition, and modulation of inflammatory pathways.

Anticancer Activity

Capillin has demonstrated cytotoxic effects against a variety of human cancer cell lines. This activity is primarily mediated through the induction of apoptosis.

Table 1: Cancer Cell Lines Susceptible to Capillin-Induced Cytotoxicity

| Cell Line | Cancer Type | Noted Effects | Reference |

| HL-60 | Human Promyelocytic Leukemia | Induction of apoptosis | [4] |

| H729 | Colon Carcinoma | Inhibition of cell proliferation, induction of apoptosis | [5] |

| MIA PaCa-2 | Pancreatic Carcinoma | Inhibition of cell proliferation, induction of apoptosis | [5] |

| HEp-2 | Epidermoid Carcinoma of the Larynx | Inhibition of cell proliferation, induction of apoptosis | [5] |

| A549 | Lung Carcinoma | Inhibition of cell proliferation, induction of apoptosis | [5] |

Enzyme Inhibition

Capillin has been identified as an inhibitor of several enzymes involved in metabolic regulation, suggesting its potential as a therapeutic agent for diabetes and related complications.

Table 2: Enzymes Inhibited by Capillin

| Enzyme | Function | Inhibition Kinetics | Reference |

| α-Glucosidase | Carbohydrate digestion | Noncompetitive | [6] |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Insulin signaling regulation | Mixed-type | [6] |

| Rat Lens Aldose Reductase (RLAR) | Polyol pathway, diabetic complications | Noncompetitive | [6] |

Anti-inflammatory Activity

Capillin has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action

Induction of Apoptosis in Cancer Cells

In human leukemia HL-60 cells, capillin induces apoptosis via the mitochondrial pathway.[4] This process is initiated by the activation of c-Jun N-terminal kinase (JNK), which leads to the release of cytochrome c from the mitochondria into the cytosol.[4] This event triggers a cascade of caspase activation, ultimately resulting in programmed cell death. Furthermore, capillin has been observed to modulate glutathione (B108866) (GSH) levels and induce cell cycle arrest at the S and G2/M phases in various tumor cell lines.[5]

Caption: Signaling pathway of capillin-induced apoptosis.

Enzyme Inhibition Mechanism

Kinetic studies have revealed that capillin inhibits α-glucosidase and RLAR in a noncompetitive manner.[6] This suggests that capillin binds to a site on the enzyme that is distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. Its mixed-type inhibition of PTP1B indicates that it can bind to both the free enzyme and the enzyme-substrate complex.[6]

Anti-inflammatory Mechanism

Capillin has been shown to suppress the activation of the NF-κB pathway, a key regulator of inflammation.[2] It also inhibits the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines.[2]

Caption: Capillin's inhibition of inflammatory pathways.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of capillin.

Table 3: Quantitative Biological Activity of Capillin

| Assay | Cell Line/Enzyme | Parameter | Value | Reference |

| Cell Proliferation | H729, MIA PaCa-2, HEp-2, A549 | Inhibitory Concentration | 1 - 10 µM | [5] |

| Apoptosis Induction | HL-60 | Effective Concentration | 1 µM (10⁻⁶ M) | [4] |

Note: More specific IC₅₀ and Kᵢ values require further investigation of the primary literature.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the cellular interactions of capillin.

Cell Viability Assay (MTT or XTT Assay)

This assay is used to assess the cytotoxic effects of capillin on cancer cell lines.

References

- 1. Capillin - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Capillin | C12H8O | CID 10321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Capillin, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the polyacetylene capillin on human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Promising anti-diabetic potential of capillin and capillinol isolated from Artemisia capillaris - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Purity Capillone Analytical Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillone, chemically known as (2E,4E)-1-phenylhexa-2,4-dien-1-one, is a natural acetophenone (B1666503) found in the plant Artemisia capillaris.[1] This plant has a long history of use in traditional medicine for treating a variety of ailments, including hepatitis, inflammation, and microbial infections.[1] Scientific research has identified several bioactive compounds within Artemisia capillaris, with studies indicating that its extracts possess anti-inflammatory, antioxidant, and anticancer properties. While much of the research has focused on other constituents of the plant, such as capillarisin (B150004) and scoparone, this compound is an important component for comprehensive analysis and may contribute to the overall therapeutic effects of the plant extract.

This document provides detailed application notes and protocols for the use of a high-purity this compound analytical standard in research and drug development.

Chemical and Physical Properties

A high-purity analytical standard is essential for accurate quantification and reproducible biological experiments.

| Property | Value | Reference |

| IUPAC Name | (2E,4E)-1-phenylhexa-2,4-dien-1-one | [1] |

| Synonyms | 1-Phenyl-2,4-hexadiene-1-one | [1] |

| Molecular Formula | C₁₂H₁₂O | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, DMSO, and chloroform. |

Biological Activity and Potential Applications

While specific quantitative data for this compound's biological activity is still emerging, the known activities of Artemisia capillaris extracts and related compounds suggest several potential applications for a high-purity this compound standard.

Anti-Inflammatory Activity

Extracts of Artemisia capillaris have been shown to inhibit the production of inflammatory mediators. For instance, a related compound from the same plant, capillarisin, has been demonstrated to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.[2] This effect is mediated through the inhibition of the ERK, JNK, and NF-κB signaling pathways.[2] It is hypothesized that this compound may exhibit similar anti-inflammatory properties by modulating these key inflammatory pathways.

Anticancer Activity

Various natural compounds with structures similar to this compound have demonstrated pro-apoptotic effects in cancer cells. The induction of apoptosis is a key mechanism for many anticancer agents. It is plausible that this compound could induce apoptosis in cancer cell lines, potentially through the activation of caspase cascades and modulation of signaling pathways involved in cell survival and proliferation.

Antioxidant Activity

Many constituents of Artemisia capillaris exhibit antioxidant properties. High-purity this compound can be used to investigate its potential to scavenge free radicals and protect cells from oxidative stress, which is implicated in a wide range of diseases.

Experimental Protocols